3-Amino-5-(3-hydroxypropyl)picolinonitrile

Description

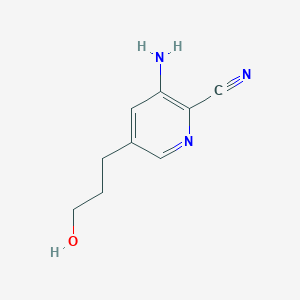

3-Amino-5-(3-hydroxypropyl)picolinonitrile is a pyridine derivative with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . Its structure features a picolinonitrile backbone (a pyridine ring with a nitrile group at position 2), substituted at position 3 with an amino group (-NH₂) and at position 5 with a 3-hydroxypropyl chain (-CH₂CH₂CH₂OH). This compound is commercially available in quantities ranging from 1 g to 25 g, with catalog numbers and pricing listed in specialized chemical databases .

Properties

IUPAC Name |

3-amino-5-(3-hydroxypropyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-5-9-8(11)4-7(6-12-9)2-1-3-13/h4,6,13H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVBFRDBSDKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218366 | |

| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346447-41-3 | |

| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-hydroxypropyl)picolinonitrile typically involves the reaction of 3-amino-5-bromopicolinonitrile with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of 3-Amino-5-(3-hydroxypropyl)picolinonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-hydroxypropyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: 3-Amino-5-(3-carboxypropyl)picolinonitrile

Reduction: 3-Amino-5-(3-aminopropyl)picolinonitrile

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-5-(3-hydroxypropyl)picolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-hydroxypropyl)picolinonitrile involves its interaction with specific molecular targets. The amino and hydroxypropyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Discussion of Substituent Effects

- Amino Group (-NH₂): Enhances hydrogen-bonding capacity and participation in intermolecular interactions, critical for biological activity or crystal packing.

- Hydroxypropyl vs. Propynyl : The hydroxypropyl chain in the target compound may improve aqueous solubility, whereas the propynyl group in ST-8997 could favor hydrophobic interactions .

- Fluorine Substitution : Introduced in ST-8997 and PY-7275, fluorine can modulate metabolic stability, lipophilicity, and electronic effects .

Biological Activity

3-Amino-5-(3-hydroxypropyl)picolinonitrile (CAS No. 1346447-41-3) is an organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-(3-hydroxypropyl)picolinonitrile is C9H11N3O. It features a picolinonitrile backbone with an amino group at the third position and a hydroxypropyl substituent at the fifth position, contributing to its reactivity and biological interactions.

The biological activity of 3-Amino-5-(3-hydroxypropyl)picolinonitrile is primarily attributed to its ability to interact with various biomolecules. The compound's amino and hydroxypropyl groups facilitate hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can act on receptor sites, influencing signal transduction pathways.

Biological Activity

Research indicates that 3-Amino-5-(3-hydroxypropyl)picolinonitrile exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : There is emerging evidence indicating its potential role in cancer therapy, possibly through the induction of apoptosis in cancer cells.

- Neuroprotective Effects : The compound may have neuroprotective properties, which are under investigation for implications in neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

Several case studies have investigated the biological effects of 3-Amino-5-(3-hydroxypropyl)picolinonitrile:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Findings : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

-

Anticancer Mechanism Investigation :

- Objective : To assess the effects on human cancer cell lines.

- Findings : Treatment with 3-Amino-5-(3-hydroxypropyl)picolinonitrile resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

The biological activity of 3-Amino-5-(3-hydroxypropyl)picolinonitrile can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-Amino-5-bromopicolinonitrile | Antimicrobial and anticancer properties |

| 3-Amino-5-(3-aminopropyl)picolinonitrile | Limited studies; potential for similar effects |

| 3-Amino-5-(3-carboxypropyl)picolinonitrile | Not extensively studied |

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-5-(3-hydroxypropyl)picolinonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 3-Amino-5-(3-hydroxypropyl)picolinonitrile can be adapted from palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, a boronic acid derivative (e.g., 3-hydroxypropylboronic acid) could react with a halogenated precursor (e.g., 3-amino-5-bromopicolinonitrile) under conditions similar to those in :

- Reagents : Pd(PPh₃)₄ (catalyst), potassium carbonate (base), dioxane/water (solvent system).

- Conditions : Heat at 90°C under inert atmosphere for 12–24 hours.

Post-reaction, purification via silica gel chromatography (e.g., dichloromethane/acetone gradient) is recommended. Optimization may involve adjusting catalyst loading (0.5–2 mol%) or solvent ratios to improve yield .

Basic: How should researchers characterize the purity and structural integrity of 3-Amino-5-(3-hydroxypropyl)picolinonitrile?

Methodological Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the hydroxypropyl chain (e.g., δ ~3.5–4.0 ppm for -CH₂-OH protons) and nitrile group (C≡N, ~110–120 ppm in ) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₁N₃O; theoretical 177.20 g/mol) .

Advanced: How does the hydroxypropyl substituent influence the compound’s reactivity or biological activity compared to other alkyl/aryl groups?

Methodological Answer:

The hydroxypropyl group introduces both steric and electronic effects:

- Hydrogen Bonding : The -OH group may enhance solubility and interaction with biological targets (e.g., enzymes) via H-bonding, as seen in analogs with hydroxyl or methoxy substituents .

- Comparative SAR : Replace the hydroxypropyl with trifluoromethyl () or halogenated groups () to evaluate changes in cytotoxicity or binding affinity. For example, fluorinated analogs often show improved metabolic stability but may reduce polarity .

- Experimental Design : Synthesize derivatives with varying chain lengths (e.g., hydroxyethyl vs. hydroxybutyl) and test in enzymatic assays (e.g., kinase inhibition) to map structure-activity relationships .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Confirm activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme kinetics) methods.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation of the hydroxypropyl group) that might skew results .

- Standardized Protocols : Adopt consistent cell lines, exposure times, and controls. For example, discrepancies in cytotoxicity could stem from differences in cell permeability or metabolic rates .

Basic: What are the stability considerations for storing 3-Amino-5-(3-hydroxypropyl)picolinonitrile?

Methodological Answer:

- Storage Conditions : Store at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the hydroxypropyl group. Protect from light to avoid photodegradation .

- Stability Monitoring : Periodically analyze samples via TLC or HPLC to detect decomposition (e.g., formation of ketone derivatives via oxidation) .

Advanced: What computational methods can predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). The hydroxypropyl group’s -OH may form H-bonds with catalytic residues .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-protein complexes over time.

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to design optimized analogs .

Basic: What spectroscopic signatures distinguish 3-Amino-5-(3-hydroxypropyl)picolinonitrile from its analogs?

Methodological Answer:

- IR Spectroscopy : Look for -OH stretch (~3200–3600 cm⁻¹) and nitrile stretch (~2200–2250 cm⁻¹).

- -NMR : Unique signals include the hydroxypropyl methylene protons (δ ~1.8–2.2 ppm for -CH₂-CH₂-) and the -OH proton (δ ~1.5–2.0 ppm, exchangeable) .

Advanced: How can the synthetic yield of this compound be improved while minimizing side reactions?

Methodological Answer:

- Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf)) for enhanced coupling efficiency.

- Protection/Deprotection : Temporarily protect the -OH group (e.g., as a silyl ether) during synthesis to prevent undesired oxidation or side reactions .

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.